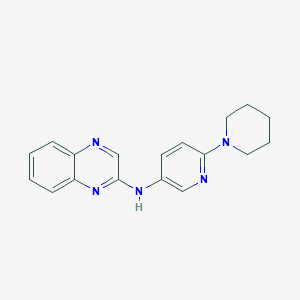
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine, also known as PPQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPQ is a heterocyclic compound that contains a quinoxaline ring and a pyridine ring, which are linked by a piperidine group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine exerts its biological effects by binding to and inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that plays a key role in cell proliferation, differentiation, and survival. By inhibiting CK2 activity, this compound can disrupt cell signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can inhibit cell proliferation and induce apoptosis in cancer cells. This compound can also protect neurons from oxidative stress and inflammation, which are two key factors that contribute to neurodegeneration. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine in lab experiments is its specificity for CK2. This compound selectively inhibits CK2 activity without affecting other kinases, which can reduce off-target effects. Another advantage of using this compound is its low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experimental settings. Another limitation is its short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine. One direction is to explore the potential applications of this compound in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for this compound, which can improve its availability and reduce its cost. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminopyridine with 2-chloroquinoxaline in the presence of piperidine. Another method involves the reaction of 2-chloroquinoxaline with 3-aminopyridine in the presence of piperidine. This compound can also be synthesized using microwave-assisted synthesis, which is a faster and more efficient method.
Aplicaciones Científicas De Investigación
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been studied for its potential applications in neurodegenerative diseases. This compound has been shown to protect neurons from oxidative stress and inflammation, which are two key factors that contribute to neurodegeneration. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-4-10-23(11-5-1)18-9-8-14(12-20-18)21-17-13-19-15-6-2-3-7-16(15)22-17/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBSESIFMAHGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

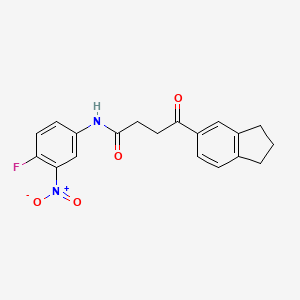
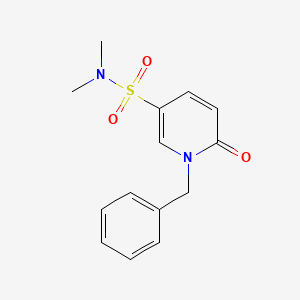


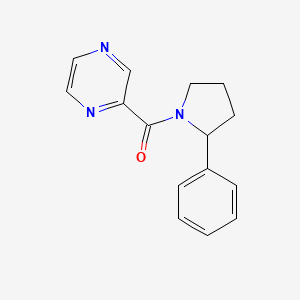
![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
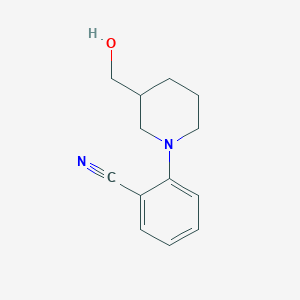
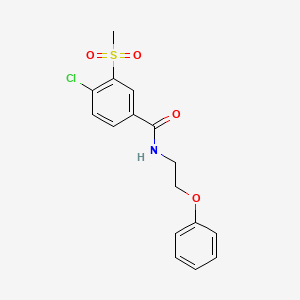
![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
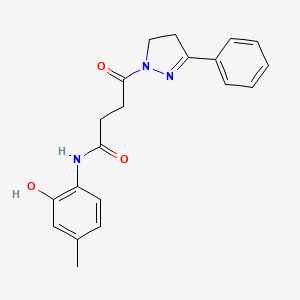
![N-[1-(3-chloroanilino)-1-oxopropan-2-yl]-2-methyl-1-methylsulfonyl-N-propyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7463241.png)
![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)